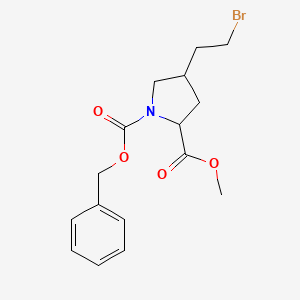![molecular formula C15H20N2O4S B15246088 5'-Tert-butyl 2'-methyl 3'-aminospiro[cyclopropane-1,6'-thieno[2,3-C]pyrrole]-2',5'(4'H)-dicarboxylate](/img/structure/B15246088.png)
5'-Tert-butyl 2'-methyl 3'-aminospiro[cyclopropane-1,6'-thieno[2,3-C]pyrrole]-2',5'(4'H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate is a complex organic compound featuring a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the tert-butyl, methyl, and amino groups. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and protective group strategies to ensure the correct functionalization of the molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or alkyl chains.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Exploration of its pharmacological properties for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action for 5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate include other spirocyclic molecules with comparable functional groups, such as spiro[indoline-3,4’-pyrrolidine] derivatives or spiro[cyclopropane-1,3’-indoline] compounds.
Uniqueness
What sets 5’-Tert-butyl 2’-methyl 3’-aminospiro[cyclopropane-1,6’-thieno[2,3-C]pyrrole]-2’,5’(4’H)-dicarboxylate apart is its specific combination of a spirocyclic core with tert-butyl, methyl, and amino groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H20N2O4S |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
5-O-tert-butyl 2-O-methyl 3-aminospiro[4H-thieno[2,3-c]pyrrole-6,1'-cyclopropane]-2,5-dicarboxylate |
InChI |
InChI=1S/C15H20N2O4S/c1-14(2,3)21-13(19)17-7-8-9(16)10(12(18)20-4)22-11(8)15(17)5-6-15/h5-7,16H2,1-4H3 |
Clé InChI |
QHBYAKTZCUXKGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2=C(C13CC3)SC(=C2N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


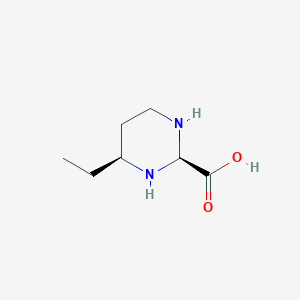
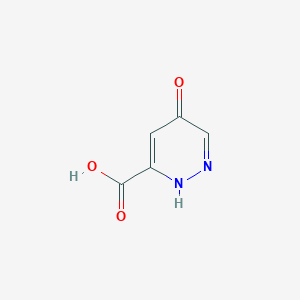
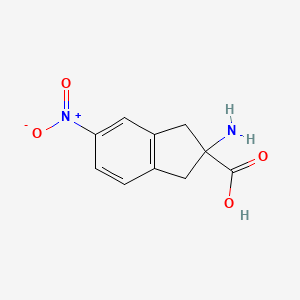
![5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid](/img/structure/B15246021.png)
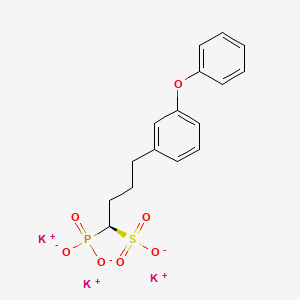
![Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15246037.png)
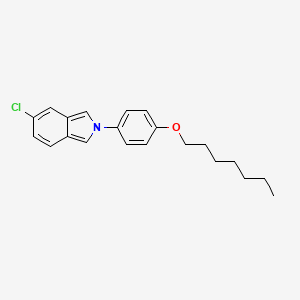
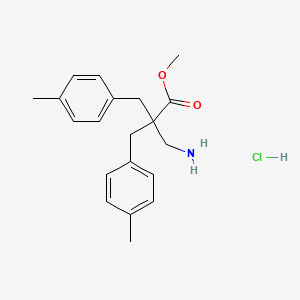
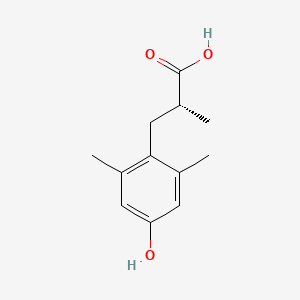

![5-Propyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246058.png)
![2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B15246062.png)

